molecular formula C21H23FN2O B5654503 N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

Cat. No.: B5654503
M. Wt: 338.4 g/mol
InChI Key: VCKIDYJHAUPPRR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group and multiple methyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, starting with the condensation of aniline derivatives with β-ketoesters under acidic conditions.

    Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinoline core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial resistance and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It interferes with key biochemical pathways, such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide
  • N-(4-chlorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide
  • N-(4-methylphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

Uniqueness

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIDYJHAUPPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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